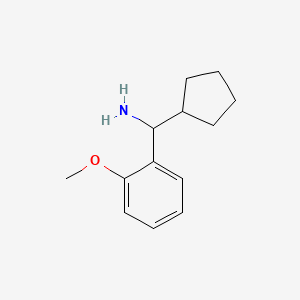
Docosanyl octacosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosyl octacosanoate, also known as docosanoic acid docosyl ester, is a long-chain ester formed from docosanol (a 22-carbon aliphatic alcohol) and octacosanoic acid (a 28-carbon fatty acid). This compound is known for its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Docosyl octacosanoate can be synthesized through esterification reactions. One common method involves the reaction of docosanol with octacosanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of docosyl octacosanoate may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Docosyl octacosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Hydrolysis: In the presence of water and an acid or base catalyst, docosyl octacosanoate can be hydrolyzed to yield docosanol and octacosanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Docosanoic acid and octacosanoic acid.
Reduction: Docosanol and octacosanoic acid.
Hydrolysis: Docosanol and octacosanoic acid.
Wissenschaftliche Forschungsanwendungen
Docosyl octacosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound’s long-chain structure makes it useful in studying lipid metabolism and membrane interactions.
Medicine: Docosyl octacosanoate is explored for its potential use in drug delivery systems and as an emollient in topical formulations.
Industry: It is utilized in the production of cosmetics, lubricants, and coatings due to its excellent stability and hydrophobic properties.
Wirkmechanismus
The mechanism of action of docosyl octacosanoate involves its interaction with lipid membranes. The long hydrophobic chains of the ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in formulations where enhanced skin barrier function or controlled release of active ingredients is desired.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosanol: A 22-carbon aliphatic alcohol used as an antiviral agent.
Octacosanoic acid: A 28-carbon fatty acid with applications in cosmetics and industrial processes.
Behenyl alcohol: Another long-chain alcohol similar to docosanol, used in cosmetics and pharmaceuticals.
Uniqueness
Docosyl octacosanoate stands out due to its combined properties of both long-chain alcohol and fatty acid. This unique combination provides enhanced stability, hydrophobicity, and compatibility with lipid-based systems, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C50H100O2 |
|---|---|
Molekulargewicht |
733.3 g/mol |
IUPAC-Name |
docosyl octacosanoate |
InChI |
InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-32-34-36-38-40-42-44-46-48-50(51)52-49-47-45-43-41-39-37-35-33-31-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |
InChI-Schlüssel |
SYSJGBGVQQOONO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


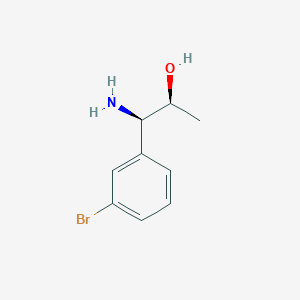
![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)
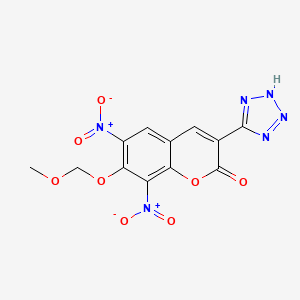
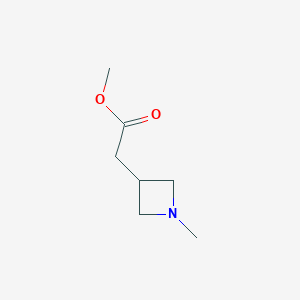
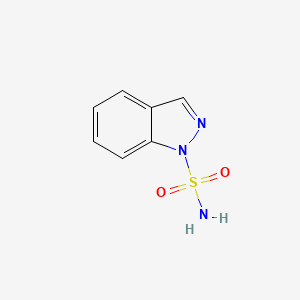
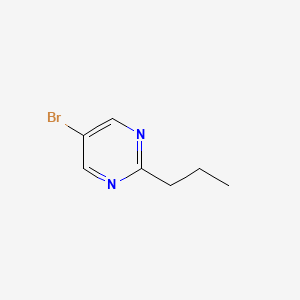
![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)
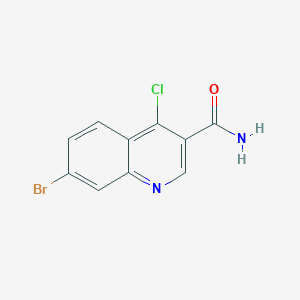
![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)
